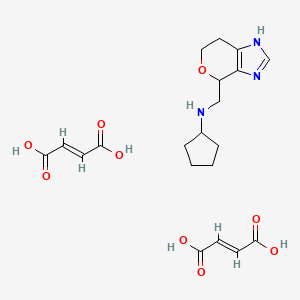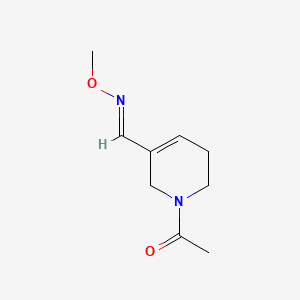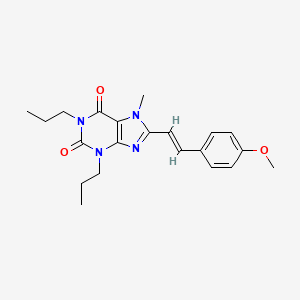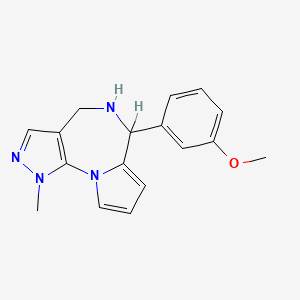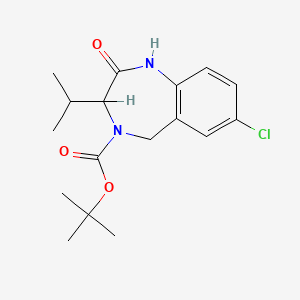
7-Chloro-3-isopropyl-2-oxo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of benzodiazepines, which are heterocyclic organic compounds containing a diazepine ring fused to a benzene ring. Specifically, it features a tetrahydro-1,4-benzodiazepine core with a chloro substituent at position 7 and an isopropyl group at position 3. The tert-butyl ester functional group is attached to the carboxylic acid moiety. Its chemical formula is C17H20ClN3O3.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following key transformations:
Formation of the Benzodiazepine Core: Starting from appropriate precursors, the benzodiazepine core is constructed through cyclization reactions.
Chlorination: The chloro substituent is introduced at position 7 using chlorinating agents.
Isopropyl Group Addition: The isopropyl group is added at position 3 via suitable reagents.
Esterification: Finally, the tert-butyl ester is formed by reacting the carboxylic acid with tert-butanol.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes employed by manufacturers.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: Substitution reactions at the chloro or other reactive positions are possible.
Chlorination: Chlorine or chlorinating agents (e.g., thionyl chloride).
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Esterification: Acid-catalyzed esterification with tert-butanol.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield carboxylic acid derivatives, while reduction could lead to corresponding amines.
Scientific Research Applications
Medicine: Benzodiazepines, including this compound, have been extensively studied for their anxiolytic, sedative, and anticonvulsant properties.
Neuroscience: Research explores their effects on GABA receptors and neurotransmitter modulation.
Chemical Biology: Benzodiazepines serve as valuable tools for studying receptor-ligand interactions.
Mechanism of Action
The compound enhances inhibitory neurotransmission by binding to GABAA receptors, leading to increased chloride ion influx and neuronal hyperpolarization. This results in sedative and anxiolytic effects.
Comparison with Similar Compounds
Properties
CAS No. |
258849-99-9 |
|---|---|
Molecular Formula |
C17H23ClN2O3 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
tert-butyl 7-chloro-2-oxo-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C17H23ClN2O3/c1-10(2)14-15(21)19-13-7-6-12(18)8-11(13)9-20(14)16(22)23-17(3,4)5/h6-8,10,14H,9H2,1-5H3,(H,19,21) |
InChI Key |
HEECRYHEYZRIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


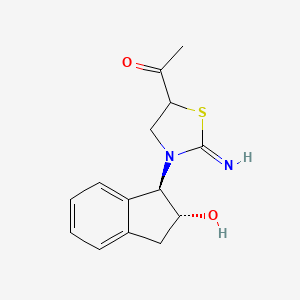
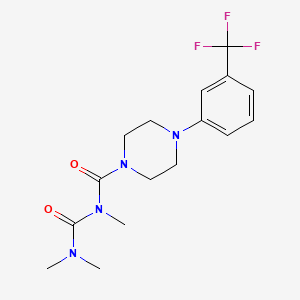

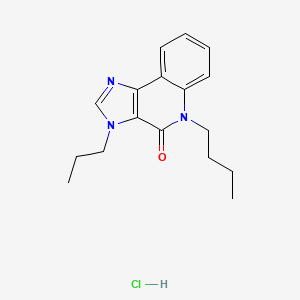
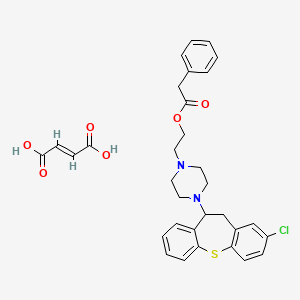
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
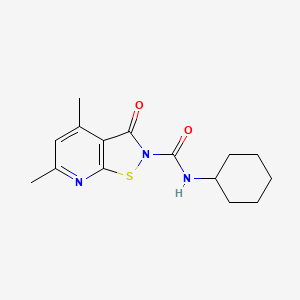
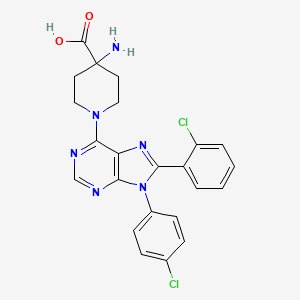
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
